(3R,5R)-3,5-dimethylpiperidin-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,5R)-3,5-dimethylpiperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-3-7(2)5-9(8)4-6/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCYUPDGHPFFLE-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN(C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Chiral Piperidine Derived Amines
Strategies for Enantioselective and Diastereoselective Synthesis
Achieving high enantiomeric and diastereomeric purity is the central challenge in synthesizing complex chiral amines like (3R,5R)-3,5-dimethylpiperidin-1-amine. Various strategies have been developed to control the stereochemical outcome of reactions that form the piperidine (B6355638) ring.
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. For the (3R,5R)-3,5-dimethylpiperidine core, the most common starting material is 3,5-dimethylpyridine, also known as 3,5-lutidine. wikipedia.orgwikipedia.org The catalytic hydrogenation of the pyridine (B92270) ring, however, typically yields a mixture of the cis (meso) and trans (chiral) diastereomers of 3,5-dimethylpiperidine (B146706). wikipedia.orgtuodaindus.com
The choice of catalyst and reaction conditions plays a crucial role in the diastereoselectivity of the hydrogenation. For instance, using a ruthenium-on-carbon (Ru/C) catalyst is a common method for this transformation. tuodaindus.comchemicalbook.com Research has shown that variables such as the solvent, pressure, and temperature can influence the ratio of the resulting isomers. chemicalbook.com One patented process describes using a composite catalyst to increase the yield of the trans isomer to between 20-35%. google.com Another patent focuses on optimizing conditions to produce the cis isomer in high purity, highlighting the challenge of selectively targeting the desired trans form. google.com Once the diastereomeric mixture is obtained, the cis and trans isomers must be separated, often through techniques like crystallization or chromatography. tuodaindus.com
| Catalyst | Solvent/Medium | Temperature | Pressure | Key Outcome | Reference |
|---|---|---|---|---|---|
| 5% Ru/C | Acetic acid or Hydrochloric acid in water | 80-100 °C | 3.0-4.0 MPa | Yields a mixture of cis and trans isomers; process can be optimized by monitoring ORP. | chemicalbook.com |
| Ruthenium carbon/nickel powder/metal zinc acetate (B1210297) composite | Deionized water | 150 °C | 40 kg/cm² | Produces a crude product with a trans isomer content of 20-35%. | google.com |
| 10% Palladium on carbon | Not specified | Not specified | Not specified | Gives a higher proportion of the trans isomer compared to the cis isomer. | tuodaindus.com |
Biocatalysis offers a highly selective and environmentally friendly approach to synthesizing chiral compounds. While specific biocatalytic routes to (3R,5R)-3,5-dimethylpiperidine are not extensively documented, chemoenzymatic methods have been successfully applied to analogous systems. For example, a divergent synthesis of 3,5-dioxygenated piperidines was achieved starting from N-benzylglycinate. nih.gov This method produced a mixture of cis and trans diols, which was then subjected to an enzyme- and ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT). This step efficiently converted the mixture into the desired cis-(3R,5S)-diacetate with excellent diastereoselectivity. nih.gov Such strategies demonstrate the potential of enzymes to resolve racemic mixtures and establish stereocenters in the piperidine ring, a principle that could be adapted for the synthesis of the target compound.
Constructing the piperidine ring through intramolecular cyclization is a common and effective strategy. These reactions involve forming one or more bonds to close a linear precursor into the six-membered ring. A highly stereoselective synthesis of cis-2,6-disubstituted piperidines has been achieved starting from a chiral aziridine. rsc.org This method utilizes a one-pot sequence of reactions, including reductive ring-opening and intramolecular reductive amination, to form the piperidine ring with high stereocontrol. rsc.org
When a synthetic route produces a mixture of stereoisomers, kinetic resolution is a vital technique for isolating the desired one. This method relies on the differential reaction rates of enantiomers or diastereomers with a chiral catalyst or reagent.
In the context of preparing 3,5-disubstituted piperidines, dynamic kinetic asymmetric transformation (DYKAT) has proven effective. A mixture of achiral cis- and racemic trans-3,5-piperidine diols was efficiently resolved using an enzyme- and Ru-catalyzed reaction. nih.gov This process not only separated the isomers but also converted the undesired ones into the desired product, leading to a high yield of a single stereoisomer. nih.gov This technique is directly applicable to the challenge presented by the hydrogenation of 3,5-lutidine, offering a pathway to resolve the resulting mixture of cis and trans isomers to isolate the precursor for (3R,5R)-3,5-dimethylpiperidine.
The final step in the synthesis of the target molecule is the N-amination of the (3R,5R)-3,5-dimethylpiperidine intermediate. Electrophilic N-amination is a plausible method for this transformation. A strategy employing an oxaziridine (B8769555) reagent has been used for the N-amination of a glutamate-derived synthon to create a piperazic acid residue, which involves forming an N-N bond on a six-membered ring. nsf.gov
Green Chemistry Principles in Piperidine Amine Synthesis
The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, using less hazardous materials, and employing renewable resources.
The industrial synthesis of 3,5-lutidine, the key precursor for 3,5-dimethylpiperidine, involves the condensation of acrolein, formaldehyde, and ammonia (B1221849). wikipedia.org A green chemistry approach would focus on sourcing these fundamental building blocks from renewable feedstocks. For instance, acrolein can be derived from glycerol, a byproduct of biodiesel production. Formaldehyde and ammonia can also be produced via more sustainable routes, such as from biogas and green hydrogen, respectively. Furthermore, the synthesis of other piperidine compounds from the bio-based platform chemical furfural (B47365) has been demonstrated, showcasing a viable path from biomass to N-heterocycles. google.com These approaches reduce the reliance on fossil fuels and contribute to a more sustainable chemical industry.
Atom Economy and Waste Minimization in Chiral Amine Production
The principles of green chemistry, particularly atom economy and waste minimization, are central to the modern synthesis of chiral amines, including complex structures like substituted piperidines. mdpi.com Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. mdpi.com High atom economy indicates a more sustainable process with less waste generation. mdpi.com
Transition metal-catalyzed asymmetric hydrogenation (AH) stands out as a powerful strategy that aligns with these principles. nih.govumich.edu This method is inherently atom-economical as it typically involves the addition of a hydrogen molecule across a double bond, incorporating all atoms into the product with few or no byproducts. nih.govumich.edu It is considered a highly sustainable and "green" strategy for producing optically active amines. nih.govumich.edu
Biocatalysis offers another sustainable route, utilizing enzymes to perform highly selective transformations under mild conditions. wikipedia.org Multi-enzyme systems, for instance, can be designed for the asymmetric synthesis of chiral amines from ketones. acs.org Amine dehydrogenases can catalyze the direct reductive amination of ketones, and when coupled with a cofactor recycling system, they provide an ideal route that consumes inexpensive agents like ammonia. acs.org Similarly, transaminases are widely used for their high stereoselectivity in converting prochiral ketones to chiral amines. wikipedia.org To improve economic viability and reduce waste, these enzymatic processes often incorporate strategies like cofactor regeneration and enzyme immobilization, which allows for enzyme reuse and simplifies product separation. wikipedia.org
Strategies for waste minimization in the broader chemical industry involve designing cleaner products and optimizing processes to reduce the consumption of raw materials and energy. researchgate.netrsc.org This includes the use of catalytic reagents, which are superior to stoichiometric ones as they are used in smaller quantities and can be recycled. rsc.org
Organometallic Catalysis in Chiral Piperidine Synthesis
Organometallic catalysis is a cornerstone in the synthesis of chiral piperidines, enabling the construction of these heterocyclic scaffolds with high levels of stereocontrol. The reactivity of organometallic reagents is dependent on the metal center; for instance, organolithium and organomagnesium reagents are highly reactive and less chemoselective, whereas organozinc reagents exhibit lower reactivity and greater functional group tolerance. thieme-connect.com Cross-coupling reactions involving organozinc reagents and various electrophiles are often catalyzed by palladium(0). thieme-connect.com
Palladium-Catalyzed Coupling and Functionalization Reactions
Palladium catalysts are exceptionally versatile in the synthesis and functionalization of chiral piperidine frameworks. One notable approach is the photoinduced palladium-catalyzed cascade reaction, which allows for the synthesis of multi-substituted chiral piperidines from chiral amino acid derivatives and 1,3-dienes. nih.govresearchgate.net This process can proceed through a sequence involving amidyl radical generation, 1,5-hydrogen atom transfer (HAT), and subsequent difunctionalization of the diene, culminating in an intramolecular Tsuji-Trost annulation to form the piperidine ring. nih.govresearchgate.net
Another powerful strategy is the enantioselective (4 + 2) annulation between 1,3-dienes and N-cyano imines, catalyzed by Pd(0). nih.gov This reaction proceeds via a cascade of vinylogous addition and intramolecular allylic amination to deliver 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines as single diastereomers with good enantiocontrol. nih.gov
Palladium catalysis is also employed for the asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group, providing access to chiral disubstituted piperazin-2-ones with excellent stereoselectivities, which can be converted to chiral piperazines. Furthermore, palladium-catalyzed intramolecular cyclization of optically active urethanes, obtained through enzymatic resolution, can produce chiral 2-functionalized piperidines via efficient intramolecular chirality transfer.
The direct functionalization of the piperidine ring is also achievable. For example, a palladium-catalyzed C(sp³)–H arylation has been developed for the selective synthesis of cis-3,4-disubstituted piperidines using an aminoquinoline auxiliary at the C(3) position. This method features silver-free conditions, low catalyst loading, and the use of an inexpensive base.
Table 1: Examples of Palladium-Catalyzed Reactions for Piperidine Synthesis
Reaction Type Catalyst/Reagents Substrates Product Yield/Selectivity Reference Photoinduced Cascade Annulation Pd(OAc)₂ Chiral amino acid derivatives, 1,3-dienes Multi-substituted chiral piperidines High yields and diastereoselectivity Enantioselective (4+2) Annulation Pd(0) / Chiral Ligand 1,3-dienes, N-cyano imines 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines Good yields and enantiocontrol C(sp³)–H Arylation Pd(OAc)₂, K₂CO₃, C(3)-aminoquinoline auxiliary Piperidine-3-carboxamides, Aryl iodides cis-3,4-disubstituted piperidines Up to 69% yield, excellent regio- and stereoselectivity nih.gov
Ruthenium and Iridium Catalysts in Asymmetric Reductions
Ruthenium and iridium catalysts are paramount in the asymmetric hydrogenation of pyridine derivatives to produce enantioenriched piperidines. The direct hydrogenation of the pyridine ring is challenging, but activation via quaternization to form pyridinium (B92312) salts increases the reactivity.
Iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to be a successful strategy. For instance, using an iridium(I) catalyst with a P,N-ligand, 2-substituted pyridinium salts can be hydrogenated to yield chiral piperidines. The use of Ir-catalysts with ligands like MeO-BoQPhos has enabled the enantioselective hydrogenation of 2-alkyl-pyridinium salts with high enantioselectivity (up to 93:7 er). These methods provide an efficient and practical route to valuable chiral piperidine-containing compounds. Iridium catalysts are also effective for the head-to-head coupling of imines to form C-substituted piperazines with high diastereoselectivity under mild conditions.
Ruthenium catalysts are also widely employed. Ring-closing metathesis (RCM) reactions of dialkenyl amines and amides catalyzed by ruthenium complexes offer an efficient pathway to various six-membered nitrogen heterocycles, including piperidine precursors. In the context of "borrowing hydrogen" strategies, ruthenium catalysts have been used for the formal anti-Markovnikov hydroamination of allylic alcohols to produce γ-amino alcohols, which can be precursors for piperidine synthesis.
A noteworthy development is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. This method avoids the need for chiral catalysts or high-pressure hydrogen gas by using a chiral primary amine as both a chirality source and a nitrogen source, affording chiral piperidines with excellent diastereo- and enantioselectivities.
Table 2: Ruthenium and Iridium Catalysis in Chiral Piperidine Synthesis
Catalyst System Reaction Type Substrate Product Selectivity/Yield Reference Iridium(I) / P,N-ligand Asymmetric Hydrogenation 2-Substituted pyridinium salts Chiral 2-substituted piperidines High enantioselectivity acs.org Ir / MeO-BoQPhos Asymmetric Hydrogenation 2-Alkyl-pyridinium salts Enantioenriched 2-alkyl piperidines Up to 93:7 er [Cp*RhCl₂]₂ Asymmetric Reductive Transamination N-ethylpyridinium salts, (R)-PEA Chiral piperidines Good yields, high diastereoselectivities Ruthenium-based catalyst Hydrogenation Pyridine Piperidine High yield
Nickel Electrocatalysis in C-H Functionalization
Nickel-catalyzed C-H functionalization has emerged as a powerful and cost-effective strategy in organic synthesis, leveraging an earth-abundant metal. The application of electrochemistry to these transformations provides a sustainable and often mild method for driving reactions. Nickel-catalyzed electrochemical C-H aminations have been developed, demonstrating broad scope and high chemo- and position-selectivity. Mechanistic studies, including cyclovoltammetric analysis, have provided support for a nickel(II/III/IV) catalytic cycle in these transformations.
While the direct C-H functionalization of saturated N-heterocycles like piperidines is a highly desirable strategy for diversification, specific examples of nickel electrocatalysis applied to the piperidine core are still emerging. Much of the progress in transition-metal-catalyzed α-C–H functionalization has centered on pyrrolidines and piperidines using other metals or non-electrochemical nickel catalysis. However, the principles established in nickel-catalyzed electrooxidative C-H amination and other C-H functionalization reactions suggest a strong potential for application to piperidine systems. nih.gov These methods offer a promising avenue for future research to directly install functional groups onto the piperidine scaffold in a controlled manner. nih.gov
Derivatization Strategies for Chiral Piperidine Frameworks
Once the chiral piperidine core is assembled, numerous derivatization strategies can be employed to introduce further complexity and access a wide range of analogues. These strategies often rely on the direct functionalization of C-H bonds or manipulation of existing functional groups.
C-H functionalization provides a direct route to modify the piperidine skeleton. For instance, rhodium-catalyzed C-H functionalization of N-Boc-piperidine can introduce arylacetate groups at the C2 position. The stereoselectivity of such reactions is highly dependent on the choice of the chiral dirhodium catalyst. Functionalization at other positions, such as C4, can be achieved by sterically shielding the more electronically favored C2 position. Palladium-catalyzed C-H arylation at C4 has been accomplished using a directing group at C3.
Stereoselective synthesis of variously disubstituted piperidines can be achieved from N-arabinosyl dehydropiperidinones, which are themselves formed via a domino Mannich-Michael reaction. Subsequent derivatization through conjugate cuprate (B13416276) addition leads to 2,6-cis-substituted piperidinones, while enolate alkylation yields 2,3-trans-substituted products. Electrophilic substitution on the enamine moiety allows for the introduction of nitro or halogen groups at the C5 position, with the latter being useful handles for subsequent palladium-catalyzed coupling reactions.
Chiral piperidines can also be derivatized to create new organocatalysts. For example, enantiopure substituted NH-piperidines can be converted into thiourea (B124793) catalysts, demonstrating their potential as building blocks for new dual-functional organocatalysts.
The use of chiral derivatizing agents (CDAs) is a classic strategy, primarily for analysis but also for resolution. A racemic mixture of piperidines can be reacted with a chiral resolving agent, such as a derivative of tartaric acid or mandelic acid, to form a mixture of diastereomeric salts, which can then be separated.
Table 3: Compound Names Mentioned in the Article
Compound Name This compound (3R,5R)-β-Hydroxypiperazic Acid (R)-1-phenylethylamine ((R)-PEA) 1,2-dihydropyridine 1,3-dienes 1,4-dihydropyridine 2,5-dihydropyridine 2-chloro-3,5-dinitropyridine 3,5-diaminopyridine Ammonia Benzene Hydrogen Lithium aluminium hydride Mandelic acid MeO-BoQPhos N-Boc-piperidine N-cyano imines Nicotinic acid Piperidine Pyridine Tartaric acid Vanadium(V) oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for the structural elucidation of organic molecules in solution. For chiral compounds like this compound, NMR provides critical insights into stereochemistry through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs).
While standard NMR spectra of enantiomers are identical, their differentiation can be achieved using chiral auxiliary agents. For an N-amino piperidine, a common method involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). A CDA, for instance, would react with the amine group to form a pair of diastereomers, which are distinguishable by NMR. Each diastereomer would exhibit a unique set of signals, and the relative integration of these signals would provide a quantitative measure of the enantiomeric excess of the original sample.
Although specific experimental data for this compound is not detailed in the surveyed literature, a hypothetical analysis illustrates the principle. Upon reaction with a chiral agent like Mosher's acid chloride, two diastereomeric amides would be formed. The protons and carbons near the newly formed stereocenter, particularly the methyl groups at the C3 and C5 positions, would experience different chemical environments, leading to separate signals in the ¹H and ¹³C NMR spectra.
The six-membered piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. researchgate.net For a (3R,5R)-disubstituted piperidine, the two methyl groups are in a trans relationship. In the most stable chair conformation, both methyl groups would occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. The N-amino group's substituent on the nitrogen atom also has a significant influence on the ring's conformation and the nitrogen inversion barrier. acs.org
The conformation can be elucidated by analyzing proton-proton (¹H-¹H) coupling constants and through-space NOE correlations. Large vicinal coupling constants (typically 8-13 Hz) between axial protons (J_ax,ax) and small coupling constants (typically 2-5 Hz) for axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) interactions are characteristic of a rigid chair conformation. researchgate.net For (3R,5R)-3,5-dimethylpiperidine, the parent compound, this chair preference is well-established. acs.orgnih.gov The introduction of the N-amino group could slightly alter the ring geometry, but the diequatorial arrangement of the methyl groups is expected to dominate.
Table 1: Representative ¹H NMR Data for a Diequatorial (3R,5R)-3,5-dimethylpiperidine Ring
This table is illustrative, based on known values for similar piperidine structures, as specific experimental data for this compound were not found in the surveyed literature.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Coupling Constants (J, Hz) | Inferred Orientation |
| H2ax, H6ax | 2.9 - 3.1 | J_gem ≈ 12-14; J_ax,ax ≈ 10-13; J_ax,eq ≈ 2-4 | Axial |
| H2eq, H6eq | 2.4 - 2.6 | J_gem ≈ 12-14; J_eq,ax ≈ 2-4; J_eq,eq ≈ 2-3 | Equatorial |
| H3, H5 | 1.5 - 1.7 | - | Axial |
| H4ax | 1.8 - 2.0 | J_gem ≈ 12-14; J_ax,ax ≈ 10-13; J_ax,eq ≈ 2-4 | Axial |
| H4eq | 1.1 - 1.3 | J_gem ≈ 12-14; J_eq,ax ≈ 2-4; J_eq,eq ≈ 2-3 | Equatorial |
| CH₃ (at C3, C5) | 0.8 - 1.0 | J ≈ 6-7 | Equatorial |
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are paramount for determining the absolute configuration of a molecule by comparing experimental spectra with those predicted from quantum-mechanical calculations. wikipedia.org
Optical Rotatory Dispersion measures the change in optical rotation as a function of the wavelength of light. A chiral molecule will exhibit a plain curve at wavelengths far from an absorption band and show a "Cotton effect"—a characteristic peak and trough—in the vicinity of an electronic transition. The sign of the Cotton effect can be empirically correlated with the absolute configuration of molecules containing a similar chromophore and stereogenic center.
Vibrational Circular Dichroism is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized IR light by a chiral molecule. wikipedia.orgbruker.com VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and provides a rich fingerprint of the molecule's absolute configuration. hindsinstruments.com A VCD spectrum consists of positive and negative bands corresponding to the vibrational modes of the molecule. For this compound, the C-H and N-H stretching and bending regions would provide characteristic VCD signatures. The absolute configuration is typically assigned by comparing the experimental VCD spectrum to the spectrum computed for a known configuration (e.g., 3R,5R) using Density Functional Theory (DFT). nih.gov A good match between the experimental and calculated spectra provides a high-confidence assignment of the absolute configuration.
Raman Optical Activity (ROA) is a complementary technique to VCD that measures a small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. wikipedia.org ROA spectroscopy is highly sensitive to the stereochemistry of a molecule and can provide detailed information about conformational isomers in solution. rsc.orgresearchgate.net The resulting ROA spectrum, like a VCD spectrum, contains positive and negative signals that form a unique pattern for a given enantiomer. nih.gov For this compound, ROA could probe the chirality associated with the piperidine ring puckering and the orientation of the methyl substituents, offering another robust method for the determination of its absolute configuration through computational comparison.
Table 2: Chiroptical Spectroscopy Techniques and Their Application
| Technique | Principle | Information Obtained for this compound |
| Optical Rotatory Dispersion (ORD) | Wavelength-dependent optical rotation, showing Cotton effects near absorption bands. | Determination of absolute configuration by analyzing the sign of Cotton effects associated with electronic transitions. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized infrared light. wikipedia.org | Unambiguous assignment of absolute configuration by matching experimental and DFT-calculated spectra. Provides conformational information. |
| Raman Optical Activity (VROA) | Differential intensity of Raman scattering of left vs. right circularly polarized light. wikipedia.org | Complementary method to VCD for absolute configuration and detailed conformational analysis in solution. rsc.org |
X-ray Crystallography in Stereochemical Assignment
X-ray crystallography stands as the unequivocal benchmark for the determination of molecular structure, providing definitive proof of both relative and absolute stereochemistry in chiral compounds. For complex chiral molecules such as piperidine derivatives, where multiple stereocenters can lead to a variety of diastereomers and enantiomers, single-crystal X-ray diffraction (XRD) is an indispensable tool for unambiguous structural elucidation. This technique allows for the precise three-dimensional mapping of atoms within a crystal lattice, revealing bond lengths, angles, and the spatial orientation of substituents, which collectively define the molecule's configuration.
While a specific crystal structure for this compound is not publicly documented, the extensive use of XRD to characterize analogous 3,5-disubstituted piperidine systems underscores its critical role. Research on related compounds demonstrates how XRD is employed to resolve stereochemical questions that can be ambiguous when using other analytical methods alone.
Detailed research findings from studies on related chiral piperidines illustrate the power of this technique. For instance, in the synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates, the relative stereochemistry of a cis-3,5-disubstituted N-tosyl piperidine derivative was unequivocally confirmed through single-crystal X-ray diffraction. nih.govwhiterose.ac.uk This method provides certainty regarding the orientation of the substituents on the piperidine ring.
Furthermore, X-ray crystallography has been pivotal in the field of drug discovery for identifying the specific enantiomer responsible for biological activity. In the development of direct renin inhibitors based on a cis-configured 3,5-disubstituted piperidine scaffold, a racemic mixture was initially identified. nih.gov Subsequent X-ray analysis of the inhibitor bound to the active site of the recombinant human renin enzyme revealed that only the (3S,5R)-enantiomer was present, demonstrating the precise stereochemical requirements for effective binding. nih.gov This selective binding highlights how crystallography can guide the optimization of chiral drug candidates.
The data obtained from an XRD experiment is comprehensive, providing fundamental information about the crystal's structure. A typical crystallographic analysis yields details on the unit cell dimensions, space group, and atomic coordinates. The piperidine ring in such structures is consistently shown to adopt a stable chair conformation, with substituents occupying either axial or equatorial positions, which is a key determinant of the molecule's properties and reactivity. researchgate.net
Below are illustrative tables representing the type of data generated from a single-crystal X-ray diffraction analysis for a chiral piperidine derivative.
Interactive Table 1: Representative Crystal Data and Structure Refinement Parameters
This table showcases typical crystallographic data obtained for a chiral piperidine derivative, illustrating the parameters used to define the crystal structure.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.5637 |
| b (Å) | 5.8217 |
| c (Å) | 24.0645 |
| α (°) | 90 |
| β (°) | 90.613 |
| γ (°) | 90 |
| Volume (ų) | 1888.16 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.205 |
| Radiation type | Cu Kα |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.125 |
Note: Data presented is illustrative and based on published findings for a substituted piperazine, a related heterocyclic amine, to demonstrate the format of crystallographic reports. wm.eduresearchgate.net
Interactive Table 2: Selected Bond Lengths and Torsion Angles Defining Stereochemistry
This table provides examples of specific geometric parameters that are determined via X-ray crystallography to confirm the conformation and stereochemistry of the piperidine ring.
| Bond/Angle | Measurement (Å or °) | Description |
| N1—C2 | 1.469 Å | Bond length between nitrogen and adjacent carbon. |
| C3—C4 | 1.536 Å | Bond length between carbons in the piperidine ring. |
| C2—N1—C6 | 111.5° | Bond angle defining the geometry at the nitrogen atom. |
| C2—C3—C4—C5 | -55.8° | Torsion angle indicating the chair conformation of the ring. |
| H3-C3-C4-H4eq | 60.1° | Dihedral angle confirming the relative orientation of substituents. |
Note: The values are representative examples derived from analyses of substituted piperidines and serve to illustrate the precision of X-ray diffraction data. researchgate.net
Ultimately, X-ray crystallography provides the foundational evidence for stereochemical assignments. soton.ac.uk By generating a precise three-dimensional model of the molecule, it validates the outcomes of asymmetric synthesis and enables a deeper understanding of structure-activity relationships in chiral piperidine amines.
Conclusion
(3R,5R)-3,5-dimethylpiperidin-1-amine is a chiral N-amino heterocyclic compound derived from the well-characterized trans-3,5-dimethylpiperidine scaffold. While it remains a molecule with limited specific documentation in scientific literature, its structural features—a rigid chiral backbone and a reactive N-amino functional group—position it as a potentially useful building block in the field of asymmetric synthesis. Its true utility awaits exploration through dedicated synthetic and applicative studies, which would build upon the rich and established chemistry of chiral piperidines.
Computational and Theoretical Chemistry of 3r,5r 3,5 Dimethylpiperidin 1 Amine and Analogues
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of chiral piperidines. DFT calculations allow for the accurate prediction of molecular structures, energies, and various spectroscopic properties, offering a deep understanding of these complex systems.
Conformational Energy Landscapes of Chiral Piperidines
The conformational landscape of chiral piperidines, including derivatives of 3,5-dimethylpiperidine (B146706), is a key determinant of their biological activity and chemical reactivity. thieme-connect.comresearchgate.net DFT calculations are instrumental in mapping these complex energy surfaces.
Studies on fluorinated piperidines have revealed that the conformational preferences are governed by a delicate interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.inforesearchgate.net For instance, in 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073) derivatives, a high preference for the axial orientation of the fluorine atoms is observed experimentally and supported by DFT calculations. d-nb.inforesearchgate.net The polarity of the solvent also plays a crucial role in determining the conformational equilibrium. d-nb.inforesearchgate.net
Table 1: Calculated Relative Free Energies (ΔG) for Equatorial vs. Axial Conformers of Fluorinated Piperidines
| Compound | Solvent | ΔG (kcal/mol) (Solvent) | ΔG (kcal/mol) (Gas Phase) |
| 3-fluoropiperidine (TFA-analogue) | Chloroform | High axial preference | - |
| 3,5-difluoropiperidine (TFA-analogue) | Chloroform | High axial preference | - |
| 3-fluoropiperidine (HCl-analogue) | Water | High axial preference | - |
| 3,5-difluoropiperidine (HCl-analogue) | Water | High axial preference | - |
| 3-fluoropiperidine (NH-analogue) | Water | High axial preference | - |
| 3,5-difluoropiperidine (NH-analogue) | Water | High axial preference | - |
| Data derived from experimental and computational studies on fluorinated piperidines. d-nb.inforesearchgate.net |
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are a powerful method for elucidating the mechanisms of chemical reactions involving chiral piperidines. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. nih.gov
For example, in the visible-light-driven silylative cyclization of aza-1,6-dienes to form polysubstituted piperidines, DFT calculations supported a proposed mechanism where the stereoselectivity is determined by the geometry of the transition state. nih.gov The calculations indicated that a transition state with a cyano group in an axial position of the forming piperidine (B6355638) ring is favored, and any increase in 1,3-diaxial repulsion or lack of hydrogen bonding diminishes the diastereoselectivity. nih.gov
Similarly, DFT has been used to understand the mechanism of rhodium-catalyzed asymmetric reductive Heck reactions to synthesize 3-substituted tetrahydropyridines, which are precursors to chiral piperidines like Niraparib. acs.org The calculations help in understanding the role of the catalyst and the origin of the high regio- and enantioselectivity observed in these reactions. acs.org
Prediction and Rationalization of Stereoselectivity
A significant application of DFT in the chemistry of chiral piperidines is the prediction and rationalization of stereoselectivity in asymmetric reactions. rsc.orgnih.gov By calculating the energies of the diastereomeric transition states, the stereochemical outcome of a reaction can often be accurately predicted. rsc.org
In the synthesis of spiroisoindolinones from enamides, DFT studies, along with molecular docking, helped to validate the proposed mechanism and explain the observed high diastereoselectivity. researchgate.net For the kinetic resolution of 2-aryl-4-methylenepiperidines, DFT calculations showed that the N-Boc group rotates rapidly, which is a crucial factor in the lithiation chemistry that leads to high enantiomer ratios. whiterose.ac.uk
The stereoselective functionalization of the piperidine ring at different positions can be controlled by the choice of catalyst and protecting group. nih.gov DFT calculations can be employed to understand the subtle interactions between the substrate, catalyst, and reagents that govern this selectivity, aiding in the design of more efficient and selective synthetic methods. nih.gov
Electronic Structure and Bonding Analysis
DFT calculations provide detailed information about the electronic structure and bonding in molecules like (3R,5R)-3,5-dimethylpiperidin-1-amine. researchgate.net Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can predict the molecule's reactivity and electronic properties. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand charge delocalization and intramolecular interactions. researchgate.net In a study of 1-amino-2,6-dimethylpiperidine, DFT calculations were used to predict the optimized geometry and vibrational spectra, which were then compared with experimental data. researchgate.net These computational studies provide a deeper understanding of the electronic distribution and bonding within the molecule. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are valuable computational techniques for studying the dynamic behavior of this compound and its analogues in a biological environment. nih.govnih.govrsc.orgtandfonline.com These methods allow researchers to simulate the movement of the molecule over time, providing insights into its conformational flexibility and interactions with other molecules, such as proteins or solvents. researchgate.net
MD simulations have been used to investigate the binding modes of piperidine derivatives to biological targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These simulations can reveal the stability of the ligand-protein complex and identify key interactions that contribute to binding affinity. nih.govrsc.org For instance, in a study of novel piperidine-containing hydrazone derivatives, MD simulations showed that the active compounds formed stable complexes with AChE and BChE. nih.gov
Furthermore, MD simulations can complement molecular docking studies by providing a more dynamic picture of the binding process and helping to refine the predicted binding poses. researchgate.net This combined approach has been successfully used to study the interactions of piperidine derivatives with various receptors, leading to a better understanding of their structure-activity relationships. researchgate.nettandfonline.com
Theoretical Studies on Chiroptical Properties
The absolute configuration of chiral molecules like this compound can be determined by comparing their experimental chiroptical spectra with those predicted by theoretical calculations. nih.govwikipedia.org Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for this purpose. nih.govyoutube.comjascoinc.com
DFT calculations are widely used to simulate VCD and ECD spectra. nih.govwikipedia.org The calculated spectrum of a specific enantiomer can be compared with the experimental spectrum to unambiguously assign the absolute configuration. youtube.com This approach has become a reliable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. youtube.com
For example, the VCD spectra of enantiomers are mirror images of each other, and DFT calculations can accurately reproduce this relationship. jascoinc.com By comparing the calculated VCD spectrum of, for instance, the (3R,5R) enantiomer with the experimental spectrum, one can confirm the stereochemistry of the synthesized or isolated compound. youtube.comacs.org This method has been successfully applied to a wide range of chiral molecules, including complex natural products and pharmaceuticals containing the piperidine scaffold. youtube.com
Reactivity and Mechanistic Understanding of 3r,5r 3,5 Dimethylpiperidin 1 Amine Derivatives
Mechanistic Pathways of Amine Functionalization
The functionalization of the N-amino group in piperidine (B6355638) derivatives can proceed through various mechanistic pathways, often involving the in-situ generation of reactive intermediates. One such pathway involves the formation of imine-like species from N-functionalized precursors, such as N-functionalized hydroxylamine (B1172632) reagents. nih.gov These intermediates are then susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
Another approach to amine functionalization involves the use of α-amido sulfones as synthons for electrophilic azomethine intermediates. acs.org In this context, a base can facilitate the release of the azomethine species, which then reacts with a variety of nucleophiles. acs.org This method provides a versatile route for the aminoalkylation of different compounds. acs.org The reaction between gramines and α-amido sulfones in the presence of ethyl propiolate can lead to either sulfonylated adducts or double addition aminals, depending on the reaction conditions. acs.org The formation of the aminal is critically dependent on the presence of unreacted gramine, suggesting a complex mechanism involving hydrogen-bonding interactions. acs.org
Carbon-Hydrogen (C-H) Bond Activation and Functionalization
The direct functionalization of C-H bonds in the piperidine ring of derivatives of (3R,5R)-3,5-dimethylpiperidin-1-amine presents a powerful strategy for molecular diversification. The site-selectivity of these reactions is influenced by a combination of electronic and steric factors. researchgate.netnih.gov The C-H bonds at the C2 and C6 positions are electronically activated, but can be sterically hindered. researchgate.netnih.gov Conversely, the C-H bonds at the C3 and C5 positions are electronically deactivated due to the inductive effect of the nitrogen atom. researchgate.netnih.gov
Despite this deactivation, functionalization at the C3 and C4 positions is achievable. An indirect approach for C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring-opening of the cyclopropane (B1198618) intermediate. nih.gov For C4 functionalization, the electronic preference for C2 can be overcome by using sterically demanding catalysts and appropriate N-protecting groups to shield the C2 position. researchgate.netnih.gov Rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have been successfully employed for the site-selective functionalization of piperidines, where the choice of catalyst and the nature of the amine protecting group dictate the position of functionalization. nih.gov
Photoredox catalysis offers another mild and efficient method for C-H functionalization. The C-H arylation of highly substituted piperidine derivatives with electron-deficient cyano(hetero)arenes can be achieved with high diastereoselectivity. chemrxiv.org Mechanistic studies, including optical and fluorescent spectroscopic methods, indicate that the reaction proceeds through electron transfer processes that generate radical intermediates. chemrxiv.org
Nucleophilic Reactivity of the Amine Moiety
The N-amino group of this compound is a key functional group that imparts significant nucleophilic character to the molecule. The nucleophilicity of amines is a critical factor in a wide range of chemical transformations, including substitution and addition reactions. masterorganicchemistry.comlibretexts.org Generally, the nucleophilicity of an amine correlates with its basicity; however, steric hindrance can reduce its reactivity. masterorganicchemistry.com
The presence of an adjacent nitrogen atom with a lone pair in the N-amino group of this compound is expected to enhance its nucleophilicity due to the "alpha-effect," similar to what is observed for hydrazine (B178648). masterorganicchemistry.com This makes the N-amino group a more potent nucleophile than a corresponding secondary amine.
A classic example of the nucleophilic character of piperidines is their participation in nucleophilic aromatic substitution (SNAr) reactions. For instance, piperidine reacts with activated pyridinium (B92312) ions in a process that is second-order in piperidine. nih.gov The proposed mechanism involves a rate-determining hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine adduct, followed by deprotonation. nih.gov The synthesis of primary amines via nucleophilic substitution using an amine nucleophile can be complicated by over-alkylation, as the newly formed amine can also act as a nucleophile. libretexts.org
Stereocontrol in Chemical Reactions
The stereochemistry of the this compound core plays a crucial role in directing the outcome of chemical reactions, enabling the synthesis of specific stereoisomers. Various strategies have been developed for the stereocontrolled synthesis of chiral piperidine derivatives. These include asymmetric 6π-azaelectrocyclization, which allows for the stereoselective formation of multiple bonds and stereocenters in a single step. nih.gov The use of chiral auxiliaries, such as arabinopyranosylamine, has also proven effective in guiding the stereoselective synthesis of substituted dehydropiperidinones, which can be further transformed into various disubstituted piperidines. cdnsciencepub.com
Enantioselective borylation of pyridines, followed by stereospecific transformations of the resulting C-B bond, provides another powerful route to enantioenriched piperidines. acs.org Furthermore, catalytic hydrogenation of substituted pyridines using rhodium, palladium, or iridium catalysts can be highly stereoselective, offering a direct method for accessing chiral piperidines. nih.gov
In the functionalization of existing chiral piperidine scaffolds, diastereoselectivity is a key consideration. For example, the photoredox-catalyzed C-H arylation of substituted piperidines not only proceeds with high diastereoselectivity but can also be followed by a slower epimerization process. chemrxiv.org This epimerization leads to the thermodynamically most stable diastereomer, and the observed product distribution often reflects the calculated relative energies of the isomers. chemrxiv.org
Application of Chiral Piperidine Amines in Catalysis
(3R,5R)-3,5-dimethylpiperidin-1-amine Derivatives as Chiral Ligands
The hydrazine (B178648) moiety of this compound provides a key functional handle for its derivatization into sophisticated chiral ligands for metal catalysis. The combination of the rigid C2-symmetric piperidine (B6355638) backbone and the coordinating nitrogen atoms allows for the creation of well-defined chiral pockets around a metal center, enabling high levels of stereocontrol in catalytic reactions.
The design of effective chiral ligands for asymmetric catalysis hinges on several key principles that aim to translate the chirality of the ligand into a selective reaction outcome. enamine.net The structure of this compound provides a robust framework that aligns with these principles.
Rigid Scaffold : The piperidine ring offers a conformationally restricted structure. This rigidity is essential for creating a well-defined and predictable chiral environment around the metal center, which minimizes the number of possible transition states and enhances enantioselectivity. nih.gov
C2-Symmetry : The (3R,5R) configuration of the methyl groups imparts C2-symmetry to the molecule. C2-symmetric ligands are highly sought after because they reduce the number of potential diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity. utexas.edu
Modularity : The N-amino group of the parent compound can be readily functionalized to introduce other coordinating groups (e.g., phosphines, pyridyls, carboxylates), creating multidentate ligands (such as P,N,N-ligands). acs.org This modularity allows for the systematic tuning of the ligand's steric and electronic properties to optimize reactivity and selectivity for a specific metal and reaction. utexas.edu For instance, the synthesis of chiral bipyridine-type ligands often involves the construction of the pyridine (B92270) nucleus onto a chiral backbone derived from natural products. durham.ac.uk
Chelation : The derivatized amine can form stable chelate rings with a metal ion. The stability and geometry of these rings are critical for catalysis. Pentadentate ligands built on a 2-aminomethylpiperidine structure, for example, have been developed for complexing Mn(II), where the rigid ring contributes to the stability of the resulting metal complex. mdpi.com
The chirality inherent in a ligand directly dictates the three-dimensional structure of the resulting metal complex, which in turn governs its catalytic activity and stereoselectivity. When a chiral piperidine-based ligand coordinates to a metal, it establishes a "chiral pocket" in the immediate vicinity of the metal's active site. nih.gov
The coordination of chiral ligands to a metal center can result in the formation of diastereomers, often with a specific geometry being favored. rsc.org For example, studies on group IV metal complexes with ligands derived from 2-(aminomethyl)piperidine (B33004) have shown that different coordination geometries, such as β-cis or α-cis, can be realized. rsc.orgrsc.org The specific chirality at the metal center can be influenced by the ligand, and a switch in the metal's chirality can lead to different diastereomers. rsc.orgbohrium.com
This pre-organized chiral environment forces the reacting substrates to approach the metal center in a specific orientation. One enantioface of a prochiral substrate may be shielded by bulky groups on the ligand, allowing the incoming reagent to attack preferentially from the less hindered face, leading to the selective formation of one enantiomer of the product. nih.gov The reactivity and selectivity of such complexes are demonstrated in various transformations, including the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, where C2-symmetric bisphosphine ligands achieve high yields and enantioselectivity. nih.govsnnu.edu.cnacs.org
| Ligand Type | Metal | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Ferrocenyl P,N,N-Ligand | Mn | Asymmetric Hydrogenation of Ketones | Chiral Alcohol | >99 | 75 | acs.org |
| (S)-Segphos | Rh | Asymmetric Carbometalation | 3-Substituted Tetrahydropyridine (B1245486) | 81 | 96 | nih.govacs.org |
| (S,S)-Ph-BPE | Cu | Cyclizative Aminoboration | 2,3-cis-disubstituted Piperidine | 50 | 96 | researchgate.net |
| Chiral Bipyridine (PINDY) | Cu(I) | Allylic Oxidation | Chiral Allylic Acetate (B1210297) | - | 49-75 | durham.ac.uk |
This table presents data for various chiral ligands to illustrate the principles of how ligand chirality influences metal-catalyzed asymmetric reactions. The specific compound this compound would be expected to form derivatives that could perform in a similar manner.
Organocatalytic Applications of Piperidine Amines
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines are a cornerstone of this field, and piperidine derivatives, with their defined stereochemistry, are effective catalysts for a wide range of asymmetric transformations. The this compound structure is a type of vicinal diamine (or more accurately, a 1,2-diamine analogue), a privileged motif in organocatalysis.
Vicinal diamines (1,2-diamines) are powerful organocatalysts, often used as precursors for more complex catalytic systems or directly in their own right. nih.gov Their synthetic utility is significant, leading to their inclusion in natural products, pharmaceuticals, and as chiral ligands themselves. rsc.orgrsc.org The asymmetric synthesis of vicinal diamines is a key goal, with methods including the ring-opening of aziridines, hydroamination of enamines, and the diamination of olefins. rsc.org
Once formed, chiral vicinal diamines can catalyze reactions such as:
Aza-Mannich Reaction : This reaction forms a C-C bond between an imine and an enolizable carbonyl compound. Chiral diamine catalysts can control the stereochemical outcome, leading to enantioenriched β-amino carbonyl compounds, which are precursors to 1,3-diamines. researchgate.net
Michael Addition : Chiral diamines and their derivatives can catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems with high stereocontrol.
Aldol (B89426) Reactions : By forming chiral enamines, these catalysts can mediate highly enantioselective and diastereoselective aldol reactions.
A key strategy in their application is the ability to activate substrates through the formation of transient chiral intermediates, such as enamines or iminium ions, which then react stereoselectively. A rhodium-catalyzed three-component reaction of diazo compounds with imines has been developed to provide efficient access to vicinal diamine derivatives with excellent diastereoselectivity. rsc.org Similarly, one-pot syntheses involving aminal formation and subsequent carboamination have been reported for producing protected vicinal diamines. nih.gov
Chiral amine catalysts, including those based on the piperidine scaffold, are workhorses in asymmetric synthesis. rsc.org They operate through two main activation modes: enamine catalysis and iminium ion catalysis. In the context of a derivatized this compound, the secondary amine of the piperidine ring could act as the catalytic center.
Enamine Catalysis : The chiral secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic chiral enamine. This enamine then reacts with an electrophile. The chiral environment provided by the piperidine catalyst directs the electrophile to attack a specific face of the enamine, resulting in an enantioenriched product after hydrolysis.
Iminium Ion Catalysis : The chiral secondary amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO of the unsaturated system, activating it towards attack by a nucleophile. The steric bulk of the chiral catalyst shields one face of the iminium ion, ensuring a highly stereoselective conjugate addition.
These catalytic cycles have been successfully applied to a vast array of stereoselective transformations, including alkylations, conjugate additions, and cycloadditions. researchgate.net The development of new amine-based dual-functional organocatalysts, such as thiourea (B124793) catalysts derived from chiral piperidines, highlights the potential for creating even more sophisticated catalytic systems from these versatile scaffolds. rsc.orgresearchgate.net
| Catalyst Type | Reaction Type | Substrates | Yield (%) | Stereoselectivity (ee/dr) | Reference |
| Chiral Piperidine-Thiourea | Nitroalkene/Amine/Enone Condensation | Nitroalkene, Amine, Enone | >90 | >95% ee | rsc.orgresearchgate.net |
| Chiral Phosphine | [4+2] Annulation | Imine, Allene | - | "Very good" | researchgate.net |
| Chiral Imine/Secondary Enamine | Michael-type Alkylation | Chiral Imine, Alkylating Agent | - | - | researchgate.net |
| NiH/BOX | Hydroamidation | Alkenyl Amide, Dioxazolone | up to 87 | up to 99% ee | rsc.org |
This table showcases examples of stereoselective transformations mediated by various chiral amine and related catalysts. Derivatives of this compound would be expected to show efficacy in similar organocatalytic reactions.
Supramolecular Chemistry and Molecular Recognition of Chiral Piperidine Based Systems
Fundamental Principles of Molecular Recognition Involving Chiral Amines
Chiral recognition, the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound, is a cornerstone of biological processes and a critical aspect of asymmetric synthesis and analysis. nih.govnih.gov The ability of chiral amines to act as effective resolving agents and catalysts stems from their capacity to form transient diastereomeric complexes with other chiral molecules, leading to energy differences that can be exploited for separation or selective reaction. magtech.com.cn
At the heart of chiral recognition lies the "three-point interaction model," which posits that for effective discrimination between enantiomers, there must be at least three points of interaction between the chiral selector and the analyte. magtech.com.cn One of these interactions must be stereochemically dependent, meaning it is favorable for one enantiomer but not the other. For chiral amines like (3R,5R)-3,5-dimethylpiperidin-1-amine, these interactions are typically a combination of hydrogen bonds, ionic interactions, and steric hindrance.
A comprehensive study on the self-enantiorecognition properties of various chiral amine derivatives has revealed that the presence of both hydrogen-bond donor (HBD) and hydrogen-bond acceptor (HBA) groups is crucial for self-induced diastereomeric anisochronism (SIDA), a phenomenon indicative of self-recognition. acs.orgnih.gov This suggests that molecules like this compound, possessing an N-H bond on the piperidine (B6355638) ring and a primary amine group, have the requisite functionalities for engaging in such specific molecular recognition events. The formation of transient homo- and heterochiral dimeric species through hydrogen bonding is a key mechanism behind this self-recognition. nih.gov
The effectiveness of chiral recognition can be significantly influenced by the structural rigidity and the nature of the substituents on the chiral amine. For instance, C2-symmetric chiral diamines derived from dibenzofuran (B1670420) have demonstrated effective chiral recognition capabilities for racemic acids, highlighting the importance of a well-defined chiral scaffold. oup.com Similarly, copper(I) complexes with chiral diamine ligands have shown high enantioface selection in the coordination of prochiral olefins, a process governed by the stereochemistry of the coordinated chiral nitrogen atoms. nih.gov
Self-Assembly of Piperidine-Containing Building Blocks
Molecular self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Piperidine derivatives, with their well-defined chair-like conformation and the presence of hydrogen bond donors and acceptors, are excellent building blocks for constructing complex supramolecular architectures. nih.govmdpi.com The inherent chirality of substituted piperidines can be transferred to the macroscopic level, leading to the formation of chiral supramolecular polymers and nanostructures. nih.govsemanticscholar.orgbilkent.edu.trrsc.org
In the context of this compound, the presence of both a secondary amine within the piperidine ring and a primary amine substituent provides multiple sites for hydrogen bonding, making it a potentially versatile building block for self-assembly. The cis or trans arrangement of the methyl groups on the piperidine ring will significantly influence the steric environment and the directionality of the intermolecular interactions, thereby dictating the nature of the resulting supramolecular structure. The (3R,5R) configuration corresponds to the trans isomer. wikipedia.org
Peptide amphiphiles containing chiral amino acids are well-known to self-assemble into a variety of chiral nanostructures, such as nanohelices and nanotubes. magtech.com.cn The principles governing these systems, where the chirality of the building block is expressed at the supramolecular level, are directly applicable to chiral piperidine derivatives. The transfer of chirality from the molecular to the supramolecular scale is a key feature of these systems. bilkent.edu.trrsc.org
Table 1: Examples of Self-Assembled Structures from Piperidine and Related Chiral Amine Derivatives
| Building Block | Type of Self-Assembly | Resulting Supramolecular Structure | Driving Non-Covalent Interactions | Reference |
| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Crystal packing | 1D supramolecular chains | C—H⋯O hydrogen bonds | nih.gov |
| 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione | Crystal packing | 1D supramolecular chains | C—H⋯S contacts | nih.gov |
| Piperazinediium salts with p-toluenesulfonate | Salt formation in crystal | 1D hydrogen-bonded chains | N-H···O hydrogen bonds | mdpi.comworktribe.comresearchgate.net |
| Amino acid-derived chiral biphenyldiimides | Supramolecular polymerization | 1D supramolecular polymers | COOH···HOOC hydrogen bonding | nih.gov |
Non-Covalent Interactions in Supramolecular Architectures
The stability and structure of supramolecular assemblies are dictated by a delicate balance of various non-covalent interactions. In piperidine-based systems, hydrogen bonding plays a preeminent role. The N-H groups of the piperidine ring and any amino substituents can act as hydrogen bond donors, while the nitrogen atom itself can act as a hydrogen bond acceptor.
Besides classical hydrogen bonds, other weak interactions such as C-H···O, C-H···π, and π-π stacking can also contribute significantly to the stability of the supramolecular architecture. nih.govnih.gov In the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, weak C—H⋯O hydrogen bonds are observed to link the molecules. nih.gov The presence of aromatic rings in either the chiral amine or a co-crystallizing agent can lead to stabilizing π-π interactions. nih.gov
Table 2: Illustrative Hydrogen Bond Parameters in Piperidinium and Related Systems
| Compound/System | Donor (D) - H | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Reference |
| (pipH₂)(TsO)₂ | N-H | O (sulfonate) | 2.70 - 2.85 | 150 - 170 | mdpi.comresearchgate.net |
| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | C-H | O (carbonyl) | 3.29 - 3.45 | 140 - 160 | nih.gov |
| Nicotinium 3,5-dinitrosalicylate | N-H (pyrrolidinium) | N (pyridine) | ~2.7 | Not specified | nih.gov |
| Nicotinium 5-sulfosalicylate | O-H (carboxylic acid) | N (pyridine) | ~2.6 | Not specified | nih.gov |
Q & A
Q. How does solvent choice impact the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may promote racemization. Use low-polarity solvents (toluene) for stereosensitive steps. Solvent-free mechanochemical grinding (e.g., ball milling) can improve yields while reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
